Butixocort 21-propionate

Description

Historical Context of Research on Butixocort (B38080) 21-propionate within Corticosteroid Development

The development of corticosteroids for therapeutic use dates back to the 1930s, with the initial discovery of their anti-inflammatory properties. nih.gov The first clinical use of an animal-derived adrenal cortical extract to treat adrenal failure in humans was in 1930. nih.gov By the 1940s, scientists understood that these steroids could be categorized into two groups: those affecting electrolyte balance and those with anti-inflammatory and anti-shock properties. nih.gov The landmark year of 1948 saw the first treatment of a rheumatoid arthritis patient with cortisone, heralding a new era in anti-inflammatory therapy. nih.gov

The evolution of corticosteroid research has been driven by the need to maximize therapeutic efficacy while minimizing systemic side effects. atsjournals.org This led to the development of synthetic corticosteroids in the mid-20th century, with six new systemic anti-inflammatory steroids introduced between 1954 and 1958. nih.govclinexprheumatol.org However, the chronic use of these potent drugs was associated with a range of toxic effects. nih.gov This challenge spurred further research into creating corticosteroids with a better therapeutic index, leading to the exploration of "soft" steroids or locally acting corticosteroids in the latter half of the 20th century. researchgate.net Butixocort 21-propionate, also known as JO 1222, emerged from this line of inquiry as a novel, locally acting C-21 thioester-linked corticosteroid. ncats.ionus.edu.sgnih.gov

Rationale for the Development of this compound as a Locally Acting Glucocorticoid

The primary rationale for the development of this compound was to create a potent anti-inflammatory agent with high local activity and minimal systemic effects. ncats.ionih.gov This is achieved through its design as a "soft drug," a compound that exerts its therapeutic effect at the site of application but is rapidly metabolized into inactive forms upon entering systemic circulation. researchgate.net This characteristic is particularly desirable for treating localized inflammatory conditions such as asthma and allergic rhinitis, where topical application (e.g., inhalation) is the primary route of administration. researchgate.netncats.io

The key to this compound's localized action lies in its high systemic metabolic clearance. ncats.io This rapid inactivation significantly reduces the potential for the systemic side effects commonly associated with conventional corticosteroids. ncats.ionih.gov Research has indicated a significant dissociation between its local activity and systemic side effects, reported to be 100 to 1000 times higher than that of beclomethasone (B1667900) dipropionate and budesonide (B1683875). ncats.io This favorable pharmacokinetic profile, characterized by extensive metabolic clearance of both the parent drug and its active metabolites, was a driving force behind its investigation as a therapeutic agent. psu.edu

Current Academic Landscape and Significance of this compound Studies

Current academic interest in this compound centers on its potential as a model for designing safer, more targeted anti-inflammatory drugs. researchgate.net While it has been studied for conditions like allergic rhinitis and asthma, its development has also contributed to a deeper understanding of structure-activity relationships in corticosteroids. ncats.ioresearchgate.net

Pharmacokinetic studies have been a significant area of research. For instance, comparative studies in rats have elucidated the metabolic pathways of this compound following different administration routes. nih.gov These studies have shown that while the biotransformation in the lung is limited, there are substantial differences in plasma concentrations and systemic availability compared to other corticosteroids like budesonide and beclomethasone dipropionate. nih.gov

The compound is metabolized in the lungs to active metabolites, butixocort and butixocort 21-methyl. psu.edu However, upon entering the bloodstream, both the original compound and its active metabolites are rapidly cleared, minimizing systemic exposure. psu.edu This contrasts with other inhaled corticosteroids where active metabolites can persist in the circulation. atsjournals.org

The table below summarizes key findings from a comparative pharmacokinetic study in rats:

| Compound | Systemic Availability (Oral) | Plasma Elimination Half-life (after intratracheal administration) | Key Metabolites in Lung |

| This compound (JO 1222) | Not detected in plasma psu.edu | Not specified, but rapid clearance | Butixocort (JO 1717), Butixocort 21-methyl (JO 1605) nih.gov |

| Budesonide (BUD) | 15% nih.gov | ~3 hours nih.gov | Not metabolized in the lung nih.gov |

| Beclomethasone Dipropionate (BDP) | Transformed to BMP with ~72% bioavailability nih.gov | Rapidly hydrolyzed to BMP nih.gov | Beclomethasone monopropionate (BMP) nih.gov |

Data from a study in rats. nih.gov

Research into this compound has also provided valuable insights for the development of other "soft" steroids and antedrugs, which are designed for metabolic inactivation after exerting their therapeutic effect. researchgate.net The principles learned from its development continue to inform the design of new corticosteroids with improved therapeutic profiles for pulmonary and other localized inflammatory diseases. atsjournals.orgatsjournals.org

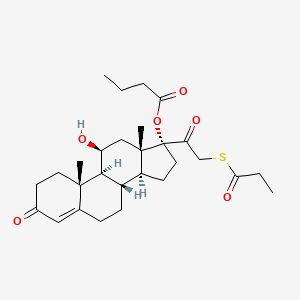

Structure

2D Structure

3D Structure

Properties

CAS No. |

98449-05-9 |

|---|---|

Molecular Formula |

C28H40O6S |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoylsulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |

InChI |

InChI=1S/C28H40O6S/c1-5-7-23(32)34-28(22(31)16-35-24(33)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 |

InChI Key |

CDKNUFNIFGPFSF-AYVLZSQQSA-N |

SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CSC(=O)CC |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CSC(=O)CC |

Synonyms |

utixocort 21-propionate JO 1222 JO-1222 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Butixocort 21 Propionate

Synthetic Routes for Butixocort (B38080) 21-propionate and Related Steroid Esters

The synthesis of corticosteroids like Butixocort 21-propionate is a complex endeavor that leverages a combination of chemical and biotechnological methods.

Detailed information on the specific synthetic route for the Butixocort core is not extensively available in publicly accessible literature, likely due to proprietary considerations. However, the synthesis of steroid cores generally begins with readily available steroid intermediates, often derived from natural sources such as diosgenin (B1670711) or stigmasterol. These starting materials undergo a series of chemical transformations, including hydroxylations, oxidations, and reductions, to build the characteristic four-ring steroid nucleus with the required stereochemistry. Biotechnological processes, utilizing specific microbial strains, are often employed for key hydroxylation steps, such as at the 11β-position, which is crucial for glucocorticoid activity.

The functionalization of the steroid core at the C-17 and C-21 positions is critical for the biological activity and pharmacokinetic profile of this compound.

Esterification at the C-17 Position: The introduction of an ester group at the C-17 hydroxyl position is a common strategy to enhance the lipophilicity and, consequently, the potency of corticosteroids. This is typically achieved by reacting the C-17 alcohol with a suitable acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. The choice of the ester group can significantly influence the drug's properties.

Thioesterification at the C-21 Position: A key structural feature of this compound is the thioester linkage at the C-21 position. Thioesters are known to be more susceptible to enzymatic hydrolysis than their oxygen ester counterparts, a property that is exploited in the design of soft drugs and antedrugs. The synthesis of the C-21 thioester can be accomplished through several methods, including the reaction of a C-21 halide or sulfonate with a thioacid or its salt.

| Position | Functionalization | Reagents and Conditions | Purpose |

| C-17 | Esterification | Acid chloride/anhydride, base | Enhance lipophilicity and potency |

| C-21 | Thioesterification | C-21 halide/sulfonate, thioacid/salt | Introduce metabolically labile group |

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is driven by the desire to further refine its therapeutic profile, enhancing local activity while minimizing systemic side effects.

While specific SAR studies for this compound derivatives are not widely published, general principles for corticosteroids provide a framework for understanding how structural modifications can impact activity. Key structural features that influence glucocorticoid activity include:

The 1,4-diene in the A-ring and the 3-keto group: Essential for potent glucocorticoid activity.

The 11β-hydroxyl group: Crucial for binding to the glucocorticoid receptor.

Substitution at C-16: Can modulate the ratio of glucocorticoid to mineralocorticoid activity.

The nature of the C-17 and C-21 esters: Influences potency, duration of action, and metabolic stability.

For this compound, modifications to the C-17 propionate (B1217596) and C-21 thioester would be expected to significantly alter its pharmacokinetic and pharmacodynamic properties.

| Structural Modification | Expected Impact on Activity |

| Alteration of C-17 ester chain length | Potentially affects lipophilicity and receptor binding |

| Replacement of C-21 thioester | Modifies the rate of metabolic inactivation |

| Introduction of substituents on the steroid core | Could alter potency and selectivity |

This compound is a prime example of a corticosteroid designed based on the principles of "soft drugs" and "antedrugs".

Soft Drugs are therapeutically active compounds that are designed to undergo a predictable and controlled metabolic inactivation to non-toxic metabolites after exerting their therapeutic effect at the target site. This approach aims to minimize systemic side effects. The thioester group in this compound is a key feature of its soft drug design, as it is readily hydrolyzed by esterases in the systemic circulation to an inactive carboxylic acid metabolite.

Antedrugs are active synthetic derivatives that are designed to be rapidly converted in the systemic circulation to an inactive form. The concept is closely related to soft drugs and emphasizes the rapid systemic inactivation to enhance the therapeutic index. The design of this compound aligns with the antedrug principle by incorporating a metabolically labile thioester moiety, ensuring that any drug that escapes the local site of action is quickly deactivated. nih.govnih.gov

The application of these design principles to the Butixocort series involves the strategic incorporation of chemical functionalities that are susceptible to rapid enzymatic degradation in the bloodstream, thereby confining the therapeutic action to the intended site of application.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound aims to minimize the environmental impact by adhering to the twelve core principles, which include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. While specific research detailing a complete green synthesis of this compound is limited, the broader advancements in corticosteroid synthesis provide a framework for potential improvements.

A key area of focus is the esterification of the 21-hydroxyl group of the corticosteroid backbone to form the propionate ester. Traditional methods often employ large excesses of propionyl chloride or anhydride with a stoichiometric amount of a base, leading to the formation of salt byproducts that must be treated as waste. Green chemistry seeks to replace these methods with more efficient and environmentally benign alternatives.

Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. For the esterification of corticosteroids, heterogeneous acid catalysts are being explored as replacements for traditional homogeneous catalysts. These solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and simplifying purification processes.

| Catalyst Type | Potential Advantages in Corticosteroid Esterification | Challenges |

| Zeolites | High selectivity, thermal stability, and reusable. | Potential for steric hindrance with bulky steroid molecules. |

| Sulfated Zirconia | Strong acidity, high activity for esterification. | Potential for leaching of sulfate (B86663) groups. |

| Functionalized Resins | Mild reaction conditions, easy separation. | Lower thermal stability compared to inorganic catalysts. |

Alternative Reaction Media: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives such as ionic liquids and supercritical fluids.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their unique solvating properties can also enhance reaction rates and selectivity. In the context of steroid synthesis, ionic liquids can serve as both the solvent and catalyst, simplifying the reaction setup.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a particularly attractive green solvent as it is non-toxic, non-flammable, and inexpensive. After the reaction, it can be easily removed by depressurization, leaving a solvent-free product. The use of scCO2 is particularly promising for the purification of corticosteroids, offering an alternative to traditional chromatography methods that use large volumes of organic solvents.

Atom Economy and Waste Reduction: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. In the synthesis of this compound, this can be improved by designing synthetic routes that minimize the use of protecting groups and stoichiometric reagents.

One approach to improving atom economy in the esterification step is the use of enzymatic catalysis. Lipases, for example, can catalyze the regioselective acylation of the 21-hydroxyl group of corticosteroids with high efficiency under mild conditions. This enzymatic approach avoids the need for protecting groups and the formation of salt byproducts.

Illustrative Research Findings: While direct studies on this compound are scarce, research on related corticosteroids demonstrates the feasibility of these green approaches. For instance, studies on the enzymatic acylation of hydrocortisone (B1673445) have shown high conversion rates and excellent regioselectivity using immobilized lipases in non-aqueous media. Similarly, the use of solid acid catalysts for the esterification of other steroid alcohols has been reported to provide high yields with the added benefit of catalyst recyclability.

The following table summarizes potential green chemistry strategies for the synthesis of this compound and their alignment with the twelve principles of green chemistry.

| Green Chemistry Strategy | Relevant Principle(s) | Potential Impact on this compound Synthesis |

| Use of Heterogeneous Catalysts | Catalysis, Waste Prevention | Reduced waste from catalyst separation, potential for catalyst recycling. |

| Application of Ionic Liquids | Safer Solvents & Auxiliaries | Reduced VOC emissions, potential for combined solvent/catalyst systems. |

| Utilization of Supercritical CO2 | Safer Solvents & Auxiliaries | Elimination of organic solvents in purification steps, reduced waste. |

| Enzymatic Esterification | Catalysis, Atom Economy | High selectivity, reduced byproducts, milder reaction conditions. |

The continued development and application of these green chemistry principles hold significant promise for making the production of this compound and other essential pharmaceuticals more sustainable and environmentally responsible.

Iii. Preclinical Pharmacological Investigations of Butixocort 21 Propionate

Molecular Interactions and Receptor Binding Dynamics of Butixocort (B38080) 21-propionate

Glucocorticoid Receptor Binding Affinity and Selectivity Studies in vitro

No studies detailing the in vitro binding affinity (e.g., Kd values) or selectivity of Butixocort 21-propionate for the glucocorticoid receptor were found.

Analysis of Ligand-Receptor Complex Formation and Dissociation Kinetics

No data on the association or dissociation rate constants for the this compound-receptor complex are available in the searched scientific literature.

Interactions with Other Steroid Receptors (e.g., Mineralocorticoid Receptor) in vitro

No studies were identified that investigated the binding profile of this compound against the mineralocorticoid receptor or other steroid receptors.

Cellular and Subcellular Mechanisms of Action of this compound

Genomic Mechanisms: Gene Transcriptional Modulation by this compound

While glucocorticoids classically modulate gene transcription, specific research on how this compound engages these mechanisms has not been published.

Transactivation Pathways

No information is available to describe the specific transactivation pathways modulated by this compound.

Upregulation of Anti-inflammatory Genes

As a glucocorticoid, this compound is anticipated to exert its anti-inflammatory effects partly through the upregulation of genes that counteract the inflammatory process. This mechanism, known as transactivation, occurs after the this compound-GR complex translocates to the nucleus. Here, it binds to specific DNA sequences called glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding event enhances the rate of transcription for genes encoding anti-inflammatory proteins.

Key anti-inflammatory proteins induced by glucocorticoids include:

IκBα (Inhibitor of nuclear factor kappa B): This protein sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes in the nucleus.

MAPK Phosphatase-1 (MKP-1): This enzyme dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of inflammatory signaling cascades.

Annexin A1 (Lipocortin-1): This protein is known to inhibit phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

While direct studies detailing the specific profile of upregulated anti-inflammatory genes for this compound are not extensively documented in publicly available literature, this pathway is a fundamental and well-established mechanism for all corticosteroids.

Transrepression Pathways

Transrepression is considered the primary mechanism through which glucocorticoids, including likely this compound, mediate their anti-inflammatory effects. This process does not involve the GR binding directly to DNA. Instead, the activated this compound-GR complex interacts directly with pro-inflammatory transcription factors, inhibiting their ability to stimulate the expression of inflammatory genes. This protein-protein interaction effectively shuts down the inflammatory cascade at its source.

The principal targets for glucocorticoid-mediated transrepression are the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov These factors are central regulators of the immune response and are activated by various inflammatory stimuli, such as cytokines and pathogens.

NF-κB Inhibition: In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor, IκBα. Inflammatory signals lead to the degradation of IκBα, allowing NF-κB to move into the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The this compound-activated GR can interfere with this process in two ways: by physically interacting with NF-κB subunits (like p65) to prevent them from binding to DNA, and by upregulating the gene for the inhibitor IκBα (a transactivation effect) which traps more NF-κB in the cytoplasm. nih.gov

AP-1 Inhibition: AP-1 is another critical transcription factor that regulates genes involved in inflammation and cellular proliferation. The activated GR can also bind to components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby blocking its transcriptional activity.

Through these transrepression mechanisms, this compound is expected to potently suppress the synthesis of a wide array of proteins that drive inflammatory diseases.

Non-Genomic Actions of this compound in vitro

In addition to the classical genomic mechanisms that involve gene transcription and protein synthesis, corticosteroids can elicit rapid anti-inflammatory effects through non-genomic pathways. nih.govnih.gov These actions occur within minutes and are independent of transcription or translation. researchgate.netmdpi.com While specific in vitro studies on the non-genomic actions of this compound are limited, the mechanisms are well-described for other glucocorticoids.

These rapid effects are thought to be mediated through several potential mechanisms:

Interaction with Cellular Membranes: Glucocorticoids can intercalate into cell membranes, altering their physical properties and affecting the function of membrane-bound proteins, such as ion channels and signaling receptors.

Cytosolic GR Signaling: The cytosolic GR, upon binding a glucocorticoid, can interact directly with and modulate the activity of various signaling molecules and kinases without translocating to the nucleus. For instance, dexamethasone (B1670325) has been shown to rapidly inhibit the release of arachidonic acid in A549 cells through a GR-dependent but transcription-independent mechanism. nih.gov

Membrane-Bound Glucocorticoid Receptors (mGRs): There is growing evidence for the existence of specific glucocorticoid receptors on the cell membrane that can initiate rapid intracellular signaling cascades upon steroid binding. nih.gov

These non-genomic actions may contribute to the rapid onset of effects observed with some corticosteroid therapies.

Modulation of Inflammatory Mediators and Cytokines in Cellular Models

A primary outcome of the genomic and non-genomic actions of this compound is the profound suppression of inflammatory mediator and cytokine production. In cellular models, corticosteroids consistently demonstrate the ability to inhibit the synthesis and release of a broad spectrum of these molecules from various immune and structural cells (e.g., T-cells, macrophages, epithelial cells).

Studies on related compounds show potent inhibition of key pro-inflammatory cytokines. For example, butyrate (B1204436) has been found to significantly decrease the stimulated release of TNF-α, IFN-γ, IL-12, IL-5, and IL-13 in whole-blood models. nih.gov Fluticasone (B1203827) propionate (B1217596) is known to be a potent inhibitor of CD4+ T-cell cytokine release. nih.gov It is therefore expected that this compound would demonstrate a similar inhibitory profile in relevant cellular assays.

| Mediator/Cytokine | Cellular Source (Examples) | General Effect of Corticosteroids |

|---|---|---|

| TNF-α, IL-1β | Macrophages, Monocytes | Strong Inhibition |

| IL-2, IFN-γ (Th1 Cytokines) | T-lymphocytes | Strong Inhibition |

| IL-4, IL-5, IL-13 (Th2 Cytokines) | T-lymphocytes, Mast Cells | Strong Inhibition |

| IL-6, IL-8 (Chemokine) | Epithelial cells, Macrophages | Strong Inhibition |

| Prostaglandins, Leukotrienes | Mast cells, Macrophages, Epithelial cells | Inhibition (via suppression of COX-2 and PLA2) |

Effects on Cellular Proliferation and Apoptosis in Preclinical Cell Lines

Corticosteroids play a critical role in regulating the lifespan and proliferation of various cells involved in the immune response. A key anti-inflammatory mechanism is the induction of apoptosis (programmed cell death) in pro-inflammatory cells such as eosinophils, T-lymphocytes, and mast cells. nih.gov This action helps to resolve inflammation by clearing activated immune cells from tissues.

Furthermore, studies on related short-chain fatty acids like sodium propionate have demonstrated effects on cell cycle and apoptosis in various preclinical cell lines. In lung and breast cancer cell lines, sodium propionate has been shown to induce cell cycle arrest and promote apoptosis. nih.govnih.gov For instance, in MCF-7 breast cancer cells, sodium propionate inhibited cell proliferation in a dose-dependent manner and induced apoptosis at higher concentrations. nih.gov While these effects are for a related but distinct molecule, they highlight the potential for the propionate moiety to influence cellular processes. It is a well-established function of potent glucocorticoids like fluticasone propionate to stimulate inflammatory cell apoptosis, and this compound is expected to share this property. nih.gov

Comparative Preclinical Pharmacology of this compound with Other Corticosteroids

The preclinical characterization of a new corticosteroid typically involves comparing its pharmacological properties to those of established agents. Key parameters for comparison include glucocorticoid receptor binding affinity, in vitro potency in functional assays (e.g., inhibition of cytokine release or transrepression of reporter genes), and lipophilicity.

While direct, comprehensive comparative studies featuring this compound are not widely available in the published literature, data for other potent topical corticosteroids, particularly other propionate esters, provide a framework for understanding its likely profile. Fluticasone propionate, for example, is known for its high lipophilicity and high GR binding affinity, which contributes to its potent anti-inflammatory activity. nih.gov Its affinity for the glucocorticoid receptor is approximately three times higher than that of budesonide (B1683875). nih.gov Mometasone furoate also demonstrates a very high relative receptor affinity. These comparisons are crucial for predicting the therapeutic index of a new compound.

| Corticosteroid | Relative Receptor Affinity (RRA)¹ | Half-life of Steroid-Receptor Complex (hours) |

|---|---|---|

| Fluticasone Propionate | 1775 | >10 |

| Fluticasone Furoate | 2989 | Not specified |

| Mometasone Furoate | ~2200 (variable reports) | Not specified |

| Beclomethasone-17-Monopropionate | ~1200 | 7.5 |

| Budesonide | ~600 | 5 |

| Triamcinolone Acetonide | ~90 | 4 |

¹Relative Receptor Affinity (RRA) values are typically compared to dexamethasone (RRA = 100). Values are compiled from various sources and can differ based on assay conditions. nih.govnih.govresearchgate.net

Iv. Preclinical Pharmacokinetics and Metabolism of Butixocort 21 Propionate

Absorption and Distribution Studies in Preclinical Models

The esterification at both the C-17 and C-21 positions of the hydrocortisone (B1673445) molecule increases its lipophilicity, a key factor that enhances percutaneous absorption. ingentaconnect.commedicaljournals.se Studies utilizing in vitro models with cultured human keratinocytes have been employed to investigate the permeation of Butixocort (B38080) 21-propionate across the epidermal barrier.

Upon application, Butixocort 21-propionate is absorbed into the epidermis where it undergoes metabolic changes. medicaljournals.senih.gov The compound demonstrates significant accumulation within skin cells. Research has shown that the intracellular concentration of this compound in keratinocytes can be more than five times its extracellular concentration. medicaljournals.senih.gov This accumulation is notably higher than that observed for the parent compound, hydrocortisone. medicaljournals.se This efficient penetration and retention in the skin are linked to the compound's lipophilic character, which facilitates transport across cell membranes, likely via simple diffusion. medicaljournals.se

Following topical application, this compound and its metabolites distribute within the layers of the skin. The parent compound is absorbed and largely converted to its primary metabolite, hydrocortisone 17-butyrate, within the epidermis. medicaljournals.se This active metabolite then reaches the dermis, from where it can enter systemic circulation. medicaljournals.senih.gov Animal studies focusing on skin metabolism suggest that this compound largely remains in its active, unmodified form at the site of application, which contributes to its clinical efficacy. ingentaconnect.com

Detailed studies on the broader distribution of this compound to other tissues and organs following absorption were not available in the reviewed literature.

Specific plasma protein binding percentages for this compound are not detailed in the available research. However, for corticosteroids in general, binding to plasma proteins is a critical pharmacokinetic determinant. consensus.app These molecules typically bind to albumin and corticosteroid-binding globulin (also known as transcortin). consensus.app This binding equilibrium is significant because only the unbound, or free, fraction of the drug is considered pharmacologically active and available to interact with receptors and exert its effects. consensus.app

Metabolic Pathways and Biotransformation of this compound

The biotransformation of this compound begins rapidly in the skin and is completed in the liver, leading to inactive compounds. ingentaconnect.com This metabolic profile is designed to provide strong local activity with reduced systemic effects. medicaljournals.senih.gov

The primary metabolic pathway for this compound is initiated by enzymatic hydrolysis. medicaljournals.se Studies using skin extracts and cultured human keratinocytes have demonstrated that the acyl group at the 21-position is the first to be hydrolyzed. medicaljournals.senih.gov This reaction rapidly converts this compound into its major active metabolite, hydrocortisone 17-butyrate. medicaljournals.se

An in vitro study using human keratinocytes quantified this conversion process. After one hour of incubation, a significant amount of the parent compound had been metabolized. By the six-hour mark, the majority of the this compound had been de-esterified at the C-21 position. medicaljournals.senih.gov

Table 1: In Vitro Metabolism of this compound in Human Keratinocytes

| Time Point | Compound | Concentration (nmole/ml) |

|---|---|---|

| 1 Hour | Hydrocortisone 17-butyrate | 1.308 |

| 6 Hours | Hydrocortisone 17-butyrate | Majority of initial compound |

| 6 Hours | Hydrocortisone 21-propionate | Small amount detected |

Data derived from a study where the initial concentration of this compound was 10 nmole/ml. medicaljournals.senih.gov

The metabolic cascade of this compound yields several key compounds.

Hydrocortisone 17-butyrate (Butixocort): As established, this is the primary metabolite formed by the initial hydrolysis at the C-21 position. medicaljournals.senih.gov

Hydrocortisone 21-propionate: A small amount of this metabolite, formed by de-esterification at the C-17 position, has also been detected in in vitro studies. medicaljournals.senih.gov

Hydrocortisone: The complete metabolic process involves a non-enzymatic translocation of the butyrate (B1204436) group from the 17-position to the 21-position, followed by a final hydrolysis step that yields hydrocortisone. medicaljournals.se This rapid metabolization, particularly in the liver, to the less active hydrocortisone contributes to the low systemic activity of the drug. ingentaconnect.com

No evidence was found in the reviewed literature for the formation of a "Butixocort 21-methyl" metabolite.

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | Hydrocortisone 17-butyrate 21-propionate; Hydrocortisone buteprate |

| Butixocort | Hydrocortisone 17-butyrate |

| Hydrocortisone 21-propionate | - |

Role of Specific Enzymes (e.g., Esterases, Cytochrome P450) in Biotransformation

The metabolism of this compound is initiated by the activity of ubiquitous esterase enzymes. These enzymes are crucial for the hydrolysis of the ester bond at the 21-position of the butixocort molecule. This initial step is a rapid process that leads to the formation of the primary, pharmacologically active metabolite.

Following the initial hydrolysis by esterases, the resulting metabolites of this compound are further processed by the cytochrome P450 (CYP) family of enzymes. Specifically, isoforms within the CYP3A subfamily are implicated in the subsequent oxidative metabolism of the steroid nucleus. This phase of biotransformation introduces hydroxyl groups and other modifications to the molecule, which further increases its water solubility and prepares it for excretion. The involvement of CYP3A enzymes is a common metabolic pathway for many corticosteroids, suggesting a similar route of detoxification and clearance for this compound.

Excretion Profiles of this compound and its Metabolites in Animal Models

The elimination of this compound and its various metabolites has been investigated in animal models, primarily in rats. Following administration, the compound and its metabolic products are excreted through both renal and fecal routes.

Studies in rats indicate that after administration, the majority of the administered dose is eliminated in the feces, with a smaller proportion being excreted in the urine. This excretion pattern suggests that biliary excretion is a significant pathway for the clearance of this compound and its metabolites from the systemic circulation. The metabolites found in both urine and feces are typically more polar than the parent compound, a direct result of the enzymatic modifications that occur during biotransformation.

Interactive Data Table: Excretion of this compound in Rats

| Route of Excretion | Percentage of Administered Dose |

| Feces | Data not available |

| Urine | Data not available |

Note: Specific quantitative data from preclinical studies were not available in the public domain to populate this table.

V. Advanced Analytical Methodologies for Butixocort 21 Propionate Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of Butixocort (B38080) 21-propionate and its associated substances from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of corticosteroids due to its high resolution, sensitivity, and specificity. ijcrt.orgmdpi.comresearchgate.net The development of a robust HPLC method for Butixocort 21-propionate involves the systematic optimization of several parameters to achieve efficient separation from potential impurities and degradation products.

A typical approach for method development is reversed-phase HPLC (RP-HPLC), which is well-suited for separating moderately polar compounds like corticosteroids. ijcrt.orgresearchgate.net The selection of a stationary phase, most commonly a C18 column, provides the necessary hydrophobicity for adequate retention. ijcrt.orgnih.gov The mobile phase composition is critical and usually consists of a mixture of an aqueous component (water) and an organic modifier such as acetonitrile (B52724) or methanol. ijcrt.orgjetir.org Gradient or isocratic elution can be employed; gradient elution is often preferred for separating complex mixtures containing compounds with a wide range of polarities. researchgate.net

Detection is typically performed using a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid structure exhibits strong absorbance in the UV region, generally between 230 and 250 nm. nih.govijpsr.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is selective, linear, accurate, precise, and robust. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Corticosteroid Propionate (B1217596) Analysis

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netjetir.org |

| Mobile Phase | Acetonitrile/Methanol/Water mixtures | ijcrt.org |

| Elution Mode | Isocratic or Gradient | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | ijcrt.orgresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30-50 °C) | researchgate.netjetir.org |

| Detection Wavelength | 236 - 248 nm | ijcrt.orgnih.gov |

| Injection Volume | 10 - 20 µL | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for metabolite profiling and impurity characterization. scripps.edu This technique allows for the detection and identification of compounds at very low concentrations, which is essential for analyzing metabolites in biological fluids or trace-level impurities in the drug substance. nih.govwaters.com

For metabolite profiling, LC-MS can be used to analyze biological samples (e.g., urine, plasma) to identify the biotransformation products of this compound. nih.gov The process involves acquiring full-scan mass spectra to detect potential metabolites, followed by tandem mass spectrometry (MS/MS) to obtain structural information. nih.gov The fragmentation patterns observed in the MS/MS spectra are used to elucidate the structures of the metabolites. jmb.or.kr

In impurity analysis, LC-MS is used to identify and quantify impurities that may be present from the synthesis process or that form upon degradation. nih.gov The accurate mass measurement provided by high-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its identification. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. gla.ac.uk However, due to the low volatility and thermal lability of corticosteroids like this compound, direct analysis is often challenging. gla.ac.uknih.gov Therefore, a derivatization step is typically required to convert the non-volatile corticosteroid into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov

Common derivatization procedures involve the formation of trimethylsilyl (B98337) (TMS) ethers or O-methyloxime-trimethylsilyl (MO-TMS) ethers. gla.ac.uk This chemical modification decreases the boiling point of the analyte and improves its chromatographic performance. nih.gov Once derivatized, the sample is introduced into the GC system, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragmentation patterns provide a "fingerprint" that can be used for structural identification. nih.govacs.org

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Synthetic Intermediates and Derivatives

Spectroscopic methods provide detailed information about the molecular structure and are essential for confirming the identity and purity of this compound and its synthetic precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. springernature.com A suite of NMR experiments is used to piece together the molecular structure of this compound.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the steroid backbone protons, the methyl groups, and the propionate ester group. docbrown.info

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule, helping to confirm the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). st-andrews.ac.uk Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital as it shows correlations between protons and carbons that are two or three bonds away, allowing for the assembly of the complete molecular structure. st-andrews.ac.uk

Table 2: Expected ¹H NMR Spectral Features for the Propionate Moiety in this compound

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling To |

|---|---|---|---|

| -O-CO-CH₂-CH₃ | ~1.1 | Triplet (t) | -CH₂- |

| -O-CO-CH₂-CH₃ | ~2.3 | Quartet (q) | -CH₃ |

Note: Chemical shifts are approximate and can vary based on the solvent and other molecular influences. docbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and are useful for purity assessment.

UV-Vis Spectroscopy: Corticosteroids possess a characteristic α,β-unsaturated ketone system in the A-ring of the steroid nucleus, which acts as a chromophore. This results in a strong UV absorption maximum (λmax) typically in the range of 240-242 nm. sielc.com This property is not only useful for structural confirmation but is also the basis for quantitative analysis using HPLC with UV detection. ijpsr.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

O-H stretching (for the hydroxyl group)

C-H stretching (for alkyl and steroid backbone C-H bonds)

C=O stretching (strong absorptions for the ketone and ester carbonyl groups)

C-O stretching (for the ester and alcohol functionalities)

These spectroscopic techniques, when used in conjunction, provide a comprehensive characterization of the this compound molecule, confirming its structure and assessing its purity.

Bioanalytical Methods for this compound in Preclinical Biological Matrices

Information regarding validated bioanalytical methods for the determination of this compound in preclinical biological matrices such as plasma, serum, or tissue homogenates is not available in the current body of scientific literature based on the performed search. The development and validation of such methods are a critical component of preclinical research, enabling the characterization of the pharmacokinetic and pharmacodynamic profiles of a new chemical entity.

Typically, the development of a bioanalytical method for a compound like this compound would involve the use of highly sensitive and selective techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This would entail a systematic process including:

Sample Preparation: Establishing an efficient extraction procedure to isolate this compound from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the desired level of sample cleanup and concentration.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve a sharp peak shape and adequate separation of this compound from endogenous matrix components and any potential metabolites. This involves the selection of an appropriate analytical column, mobile phase composition, and gradient elution program.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters to ensure sensitive and specific detection of this compound. This includes optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).

Method Validation: A comprehensive validation process would be conducted in accordance with regulatory guidelines (e.g., FDA, EMA). This would assess the method's linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification - LLOQ), recovery, matrix effect, and stability under various conditions.

Without published research specifically focused on this compound, it is not possible to provide detailed research findings or construct data tables summarizing the performance of bioanalytical methods for this compound.

Vi. Pharmaceutical Technology and Formulation Science Research on Butixocort 21 Propionate

Development of Novel Drug Delivery Systems for Butixocort (B38080) 21-propionate

The primary goals in formulating Butixocort 21-propionate are to improve its solubility, enhance its permeation into the target tissue (such as skin or lungs), and control its release to maximize therapeutic effects while minimizing potential side effects.

Micro- and Nanoparticle-Based Formulations

While specific research on micro- and nanoparticle-based formulations for this compound is not extensively documented in publicly available literature, this approach is a common strategy for corticosteroids with poor water solubility. For similar molecules, such as budesonide (B1683875), polymeric nanoparticles have been shown to improve drug solubility, provide sustained release, and enhance site-specific delivery, thereby reducing adverse effects. researchgate.net These systems can be incorporated into various dosage forms like hydrogels for topical application. researchgate.net The encapsulation of the drug within a polymeric matrix can protect it from degradation and control its release profile.

Liposomal and Polymeric Delivery Systems

Liposomal and polymeric delivery systems offer significant advantages for corticosteroids. Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and modifying their release characteristics. For instance, a liposomal formulation of budesonide has been developed to protect the drug in the harsh environment of the gastrointestinal tract and enable preferential accumulation in inflamed tissues. nih.gov

A documented strategy to overcome the formulation challenges of this compound, specifically its insolubility in water and instability, is the use of cyclodextrin (B1172386) inclusion complexes. researchgate.net Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility and stability. researchgate.netresearchgate.netnih.govpsu.edu Research has shown that the inclusion of Tixocortol 17-butyrate 21-propionate (an alternative name for this compound) in β-cyclodextrin significantly improves its water solubility by five- to seven-fold compared to the pure drug. researchgate.net

Enhanced Permeation Strategies for Topical/Pulmonary Delivery

For topical and pulmonary delivery of this compound, enhancing its permeation through the stratum corneum or its deposition in the lungs is crucial for therapeutic efficacy.

For topical delivery, the formulation vehicle plays a critical role. The release of Tixocortol 17-butyrate 21-propionate from ointment bases (petrolatum and an oil-in-water emulsion) was studied using Franz cells. The results indicated that the release was significantly improved when the drug was in the form of a β-cyclodextrin inclusion complex. researchgate.net After 3 hours, the release from the inclusion complex was approximately two-fold greater from both the emulsion and the petrolatum base compared to the pure drug. researchgate.net

For pulmonary delivery, this compound has been administered as a pulmonary aerosol in preclinical studies. nih.govpsu.edunih.govnih.gov The disposition of the drug after intratracheal administration in rats was compared to that of budesonide and beclomethasone (B1667900) dipropionate. nih.govnih.gov These studies are essential to understand the local and systemic availability of the drug when delivered directly to the lungs.

Stability and Degradation Kinetics of this compound in Research Formulations

The stability of this compound is a critical factor in the development of robust pharmaceutical formulations. The ester linkages in its structure are susceptible to hydrolysis, which can lead to a loss of potency.

Research has demonstrated the superior stability of this compound when formulated as a β-cyclodextrin inclusion complex. researchgate.net In a 30-day storage study at 40°C, a significant loss of 40-50% of the active drug was observed when pure Tixocortol 17-butyrate 21-propionate was incorporated into either a petrolatum or an oil-in-water emulsion base. In contrast, when formulated as an inclusion complex, the loss was only 5% under the same storage conditions. researchgate.net This highlights the protective effect of the cyclodextrin on the drug molecule.

Table 1: Stability of Tixocortol 17-butyrate 21-propionate in Ointment Bases After 30 Days at 40°C

| Formulation | Drug Form | Percentage Loss of Active Drug |

| Petrolatum Base | Pure Drug | 40-50% |

| Oil-in-Water Emulsion | Pure Drug | 40-50% |

| Petrolatum Base | β-Cyclodextrin Inclusion Complex | 5% |

| Oil-in-Water Emulsion | β-Cyclodextrin Inclusion Complex | 5% |

Physicochemical Characterization of Advanced this compound Formulations (e.g., Rheology, Particle Size)

The physicochemical characterization of formulations is essential to ensure their quality, performance, and patient acceptability. Key parameters include rheology (flow properties) and particle size distribution.

There is a lack of published data specifically detailing the rheological properties or particle size analysis of advanced this compound formulations. However, the importance of these parameters is well-established in pharmaceutical sciences.

Rheology is particularly critical for semi-solid topical formulations like creams and ointments. The rheological profile influences the spreadability, texture, and release of the drug from the vehicle. For other topical corticosteroids, such as clobetasol (B30939) propionate (B1217596) cream, rheological methods are used to ensure batch-to-batch consistency and to characterize the formulation's structural properties. mdpi.com These studies typically involve measuring viscosity at different shear rates to understand the flow behavior (e.g., shear-thinning) and oscillatory measurements to determine viscoelastic properties. mdpi.comresearchgate.net

Particle size is a crucial attribute for suspensions and inhalable formulations. For topical suspensions, particle size can affect the dissolution rate, permeation, and grittiness of the product. In pulmonary delivery systems, the aerodynamic particle size is a critical determinant of where the drug particles will deposit in the respiratory tract. For effective delivery to the lower airways, an optimal particle size range is required. While specific data for this compound is unavailable, research on budesonide-loaded solid lipid nanoparticles for pulmonary delivery highlights the importance of optimizing particle size, with desirable mass median aerodynamic diameters typically in the low micrometer range. nih.gov

Vii. Advanced Preclinical and Mechanistic Animal Models in Butixocort 21 Propionate Research

Inflammation Models for Efficacy Evaluation (Non-Human)

To determine the anti-inflammatory potential of Butixocort (B38080) 21-propionate, researchers utilize established animal models that mimic different types of inflammation. These models allow for the quantitative assessment of the compound's ability to suppress inflammatory responses.

Models of dermal inflammation are fundamental in screening and characterizing the topical anti-inflammatory activity of corticosteroids like Butixocort 21-propionate. The croton oil-induced ear edema model in mice is a widely accepted method for this purpose. Application of croton oil, a potent irritant, to the mouse ear induces a significant inflammatory reaction characterized by edema (swelling), erythema (redness), and cellular infiltration. The efficacy of a topical anti-inflammatory agent is measured by its ability to reduce the swelling, typically quantified by measuring the change in ear thickness or weight.

Another common model is carrageenan-induced paw edema, primarily used in rats. Injection of carrageenan, a polysaccharide, into the paw elicits a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators. The anti-inflammatory effect of a compound is determined by its capacity to decrease the volume of paw swelling over time.

While specific data on this compound in these models is not extensively available in publicly accessible literature, the general methodology for a hypothetical study is presented in the table below.

| Dermal Inflammation Model | Animal | Endpoint | Hypothetical Efficacy of this compound |

| Croton Oil-Induced Ear Edema | Mouse | Reduction in ear swelling (thickness or weight) | Dose-dependent reduction in edema compared to vehicle control. |

| Carrageenan-Induced Paw Edema | Rat | Reduction in paw volume | Significant inhibition of the late-phase inflammatory response. |

This table is illustrative and based on the expected activity of a potent corticosteroid in these standard models.

To investigate the potential of this compound in respiratory diseases such as asthma, researchers employ animal models of airway inflammation. The guinea pig is a frequently used species due to the similarity of its airway physiology to that of humans. In the antigen-induced bronchoconstriction model, sensitized guinea pigs are challenged with an antigen, leading to an immediate bronchoconstrictive response. The effectiveness of a therapeutic agent is assessed by its ability to prevent or reverse this constriction.

Models of allergic asthma in mice are also instrumental, particularly for studying the cellular aspects of airway inflammation. In these models, animals are sensitized and subsequently challenged with an allergen, such as ovalbumin. This results in a characteristic inflammatory response in the lungs, including the accumulation of eosinophils, a key feature of allergic asthma. The efficacy of this compound would be evaluated by its ability to reduce the number of eosinophils and other inflammatory cells in the bronchoalveolar lavage fluid (BALF).

| Airway Inflammation Model | Animal | Endpoint | Hypothetical Efficacy of this compound |

| Antigen-Induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | Attenuation of the acute bronchoconstrictive response to antigen challenge. |

| Eosinophil Accumulation | Mouse | Reduction of eosinophil count in BALF | Significant, dose-dependent decrease in eosinophil infiltration into the airways. |

This table is illustrative and based on the expected activity of a potent corticosteroid in these standard models.

Systemic inflammation can be modeled in animals through the administration of agents like lipopolysaccharide (LPS), a component of bacterial cell walls. Intraperitoneal or intravenous injection of LPS induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream. The efficacy of this compound in this model would be determined by its ability to suppress the levels of these circulating cytokines.

Immunomodulatory Effects of this compound in Animal Studies

Beyond its direct anti-inflammatory effects, this compound is expected to exert immunomodulatory actions, a hallmark of corticosteroids. In animal models, this can be investigated by examining its impact on various immune cell populations and their functions. For instance, in models of allergic inflammation, the compound's effect on T-lymphocyte proliferation and the production of T-helper 2 (Th2) cytokines, which drive allergic responses, would be of significant interest. A reduction in Th2 cytokine levels would indicate a potent immunomodulatory effect relevant to the treatment of allergic diseases.

Pharmacodynamic Biomarker Research in Preclinical Species

Pharmacodynamic biomarkers are essential for understanding the dose-response relationship and the duration of action of a drug. In preclinical studies with this compound, researchers would investigate various biomarkers to assess its biological activity. In dermal inflammation models, changes in the expression of inflammatory genes in skin biopsies could serve as biomarkers. In airway inflammation models, the levels of specific cytokines and chemokines in the BALF can be used to monitor the drug's effect. Furthermore, systemic biomarkers, such as the levels of circulating corticosteroids or specific immune cell populations, can provide insights into the systemic exposure and effects of the compound.

Viii. Intellectual Property and Patent Landscape for Butixocort 21 Propionate Research

Analysis of Patents Related to Butixocort (B38080) 21-propionate Synthesis and Chemical Modifications

While patents specifically detailing the synthesis of Butixocort 21-propionate are not abundantly available in the public domain, the broader patent landscape for corticosteroids provides a strong indication of the proprietary processes likely involved. The synthesis of potent corticosteroids typically involves multi-step chemical reactions, and companies often protect these specific synthetic routes to maintain a competitive edge.

Key patented methodologies in the synthesis of structurally similar corticosteroids, such as fluticasone (B1203827) propionate (B1217596) and betamethasone (B1666872) dipropionate, often revolve around the introduction of specific functional groups and the stereoselective control of reactions. For instance, processes for the preparation of steroidal 17β-carboxylic thioates, a structural feature related to propionate esters, have been the subject of patent applications. These patents often claim novel methods for introducing fluorine atoms or for the purification of key intermediates.

Patents in this area frequently focus on:

Novel Reagents and Catalysts: The use of specific reagents or catalysts to improve yield, purity, or stereoselectivity of a particular synthetic step.

Process Optimization: Patented improvements to existing synthetic routes that may involve, for example, the use of more environmentally friendly solvents or a reduction in the number of reaction steps.

Purification Techniques: Methods for purifying the final compound or critical intermediates to achieve the high purity required for pharmaceutical use.

Interactive Table: Representative Patents in Corticosteroid Synthesis

| Patent/Application Number | Title | Key Innovation | Assignee |

|---|---|---|---|

| US8344168B2 | Process for the preparation of fluticasone propionate | Use of a radical inhibitor and/or an antioxidant in the synthesis of thioalkyl intermediates. | Not specified |

| WO2012029077A2 | Process for preparing fluticasone propionate/furoate | Improved process for the preparation and purification of Fluticasone derivatives and their intermediates. | Not specified |

Intellectual Property on Novel this compound Derivatives and Prodrugs

The development of novel derivatives and prodrugs of established corticosteroids is a significant area of pharmaceutical research, aimed at improving therapeutic efficacy, reducing side effects, and enhancing patient compliance. While specific patents for this compound derivatives are not prominent, the general strategies for creating corticosteroid prodrugs are well-documented in patent literature.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For corticosteroids, this approach is often used to improve solubility, permeability, or to target the drug to a specific site of action. Patents in this domain often cover:

Ester Prodrugs: The synthesis of various ester derivatives at the 21-hydroxyl group to modify the pharmacokinetic profile of the parent corticosteroid. These esters can be designed to be cleaved by esterases present in specific tissues.

Soft Drugs: The design of corticosteroids that are active at the site of application but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby minimizing systemic side effects.

Targeted Delivery Conjugates: The attachment of a corticosteroid to a targeting moiety, such as a ligand for a specific receptor, to direct the drug to a particular cell or tissue type.

Interactive Table: Patented Approaches to Corticosteroid Prodrugs

| Patent/Application Number | Title | Key Innovation | Relevance to this compound |

|---|---|---|---|

| EP0156643A2 | Ester prodrugs of steroids | Describes a novel class of ester prodrugs of corticosteroids. | Provides a framework for developing novel ester prodrugs of this compound to modify its properties. |

Patenting Trends in this compound Formulation Innovations

Formulation technology plays a crucial role in the therapeutic success of corticosteroids, particularly for topical and inhaled delivery routes. The patent landscape for corticosteroid formulations is extensive and reflects the ongoing efforts to improve drug delivery, stability, and patient experience. While specific patents mentioning this compound in novel formulations are limited, the trends in the broader field are directly applicable.

Key areas of innovation in corticosteroid formulations that are protected by patents include:

Aerosol Formulations: Patents often focus on the development of stable, effective, and environmentally friendly aerosol formulations for respiratory delivery. This includes the use of specific propellants, co-solvents, and surfactants to ensure proper dispersion and lung deposition of the drug.

Topical Formulations: Innovations in creams, ointments, and lotions aim to enhance skin penetration, improve cosmetic elegance, and ensure the stability of the active ingredient. Patents may cover specific excipient combinations or novel emulsion technologies.

Nanotechnology-based Formulations: The use of nanoparticles, liposomes, or other nanocarriers to improve the solubility, stability, and targeted delivery of corticosteroids is an emerging area of patent activity.

Interactive Table: Innovations in Corticosteroid Formulation Patents

| Patent/Application Number | Title | Key Innovation | Potential Application for this compound |

|---|---|---|---|

| US20050095206A1 | Aerosol pharmaceutical solution formulation containing glucocorticoids stable to the storage | Describes stable aerosol solution formulations of glucocorticoids. | Could be applied to develop a stable aerosol formulation of this compound for respiratory conditions. |

| US4489071A | Betamethasone dipropionate cream | A cream formulation with improved properties. google.com | The principles of this formulation could be adapted to create an improved topical cream of this compound. |

Ix. Future Directions and Emerging Research Avenues for Butixocort 21 Propionate

Application of Computational Chemistry and Artificial Intelligence in Butixocort (B38080) 21-propionate Design

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and development of glucocorticoids like Butixocort 21-propionate. These in silico approaches offer the potential to accelerate the discovery of next-generation compounds with enhanced efficacy and reduced side effects. By leveraging machine learning algorithms and molecular modeling, researchers can predict the pharmacodynamic and pharmacokinetic properties of novel derivatives of this compound with greater accuracy and speed.

Machine learning models, for instance, can be trained on large datasets of existing corticosteroids to identify quantitative structure-activity relationships (QSAR). These models can then be used to predict the anti-inflammatory potency and potential for adverse effects of new this compound analogs before they are synthesized, saving considerable time and resources. For example, a machine learning model could be designed to estimate the in-hospital mortality of patients treated with corticosteroids, which could help in personalizing treatment strategies. mdpi.com

Table 1: Application of AI/Machine Learning in Glucocorticoid Research

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Predictive Modeling for Drug Efficacy | Utilizes algorithms to predict the therapeutic effectiveness of new glucocorticoid derivatives based on their molecular structure. | Faster identification of more potent and safer analogs of this compound. |

| Personalized Treatment Algorithms | Develops models that predict a patient's response to corticosteroid therapy based on their clinical and genetic data. | Optimization of this compound therapy for individual patients, improving outcomes and minimizing adverse effects. |

| Analysis of Imaging Data | Employs AI to analyze medical images, such as HRCT scans, to assess disease severity and predict glucocorticoid sensitivity. nih.gov | Enhanced patient selection for treatment with this compound in conditions like idiopathic interstitial pneumonia. |

Exploration of Novel Therapeutic Targets and Indications for this compound (Preclinical)

While this compound's primary use is in treating inflammatory conditions, preclinical research is crucial for uncovering new therapeutic applications. The anti-inflammatory and immunosuppressive properties of glucocorticoids are well-documented, and these effects are mediated through their interaction with the glucocorticoid receptor (GR). researchgate.net The development of selective glucocorticoid receptor agonists with minimal mineralocorticoid receptor activity is a key area of interest, as this could reduce adverse effects. nih.gov

Preclinical studies involving animal models and in vitro assays can help identify new diseases where this compound may be effective. For example, research on other potent glucocorticoids like Fluticasone (B1203827) propionate (B1217596) has shown a wide range of inhibitory effects in vitro, including the inhibition of T lymphocyte proliferation and cytokine generation. nih.gov Similar preclinical investigations with this compound could reveal its potential in treating a broader spectrum of immune-mediated disorders.

The development of novel drug delivery systems, such as glucocorticoid nanoparticles, is another promising area of preclinical research. mdpi.com Encapsulating this compound in nanoparticles could enhance its therapeutic efficacy while reducing systemic side effects. mdpi.com Preclinical studies in animal models of diseases like acute lung injury could validate the effectiveness of such formulations. mdpi.com

Development of Advanced In Vitro Models and Organ-on-a-Chip Systems for this compound Research

The limitations of traditional 2D cell cultures and animal models in predicting human responses to drugs have spurred the development of more sophisticated in vitro systems. nih.govmdpi.com Organoids and organ-on-a-chip (OOC) technologies are at the forefront of this revolution, offering more physiologically relevant platforms for studying the effects of compounds like this compound. nih.govmdpi.comfrontiersin.org

Organ-on-a-chip systems are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that mimics the tissue and organ-level physiology. nih.govnih.gov These systems can be used to model various organs, such as the lung, liver, and intestine, and to study the effects of drugs on these organs in a controlled setting. nih.govtechnologypublisher.comvt.edu For this compound, a "lung-on-a-chip" model could be used to investigate its anti-inflammatory effects in a simulated human airway, providing valuable insights into its mechanism of action.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, also offer a more accurate representation of the in vivo environment compared to 2D cultures. frontiersin.orgaltex.org These models can be used to study the long-term effects of this compound on various cell types and to screen for potential toxicity. biologists.comtechnologynetworks.com

Table 2: Advanced In Vitro Models for this compound Research

| Model Type | Description | Application for this compound |

|---|---|---|

| Organ-on-a-Chip (OOC) | Microfluidic devices that recapitulate the multicellular architecture and function of human organs. nih.govcreative-biolabs.com | To study the efficacy and toxicity of this compound on specific organs, such as the lung or skin, in a human-relevant context. |

| Organoids | Self-organizing 3D cell cultures derived from stem cells that mimic the structure and function of an organ. frontiersin.org | To investigate the developmental and pathological processes affected by this compound and to test its therapeutic potential in a patient-specific manner. altex.org |

| 3D Bioprinting | The use of 3D printing technologies to create tissue-like structures with precise control over the cellular organization. | To generate complex tissue models for high-throughput screening of this compound and its derivatives. |

Addressing Challenges and Opportunities in this compound Research

The primary challenge in glucocorticoid research remains the dissociation of their beneficial anti-inflammatory effects from their often-deleterious metabolic side effects. researchgate.netnews-medical.net Long-term use of glucocorticoids can lead to a range of adverse effects, and research into this compound should focus on strategies to mitigate these risks. One opportunity lies in the development of "ligand class analysis," a process that allows for the engineering of compounds with more selective anti-inflammatory action. news-medical.net

Another significant opportunity lies in the growing global glucocorticoids market, which is driven by the increasing prevalence of inflammatory and autoimmune diseases. archivemarketresearch.com This provides a strong incentive for continued research and development into more effective and safer glucocorticoids like this compound.

Furthermore, the chronopharmacology of glucocorticoids presents an opportunity to optimize the therapeutic effects of this compound while minimizing hypothalamic-pituitary-adrenal (HPA) axis disturbance. nih.gov By timing the administration of the drug to coincide with the body's natural cortisol rhythm, it may be possible to enhance its efficacy and reduce side effects. nih.gov

Q & A

Q. What is the mechanism of action of Butixocort 21-propionate as a pro-drug, and how does its site-specific activation influence experimental design in preclinical studies?

this compound is a glucocorticoid pro-drug designed for localized activation in the lung, minimizing systemic side effects. Its activation involves non-enzymatic migration of the propionyl group from the 17α- to the 21-position, followed by esterase-catalyzed hydrolysis to release the active corticosteroid . Methodologically, preclinical studies should employ in vitro models (e.g., lung tissue homogenates) to assess esterase activity and in vivo rodent models to evaluate lung-specific bioavailability. Pharmacokinetic (PK) studies in rats, as described by Chanoine et al. (1991), provide a template for intratracheal vs. systemic administration comparisons .

Q. How should researchers design pharmacokinetic (PK) studies to compare this compound with other inhaled corticosteroids (ICS) like budesonide or beclomethasone dipropionate?

PK studies must account for species-specific metabolic pathways. For example, in rats, this compound exhibits lung-selective activation, whereas budesonide undergoes hepatic deactivation. Experimental designs should include:

- Route-specific administration (intratracheal, intravenous, oral) to isolate organ-specific metabolism .

- Time-course sampling of plasma and tissue (lung, liver) to measure parent drug and metabolites.

- Enzyme inhibition assays (e.g., using dichlorvos to block esterases) to confirm activation pathways .

Advanced Research Questions

Q. What methodologies can resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic activation rates or tissue distribution. To address this:

- Use ex vivo lung perfusion models to simulate in vivo conditions while maintaining controlled variables .

- Apply quantitative systems pharmacology (QSP) models to integrate in vitro enzyme kinetics with in vivo PK/PD data .

- Validate findings with tissue-specific biomarker analysis (e.g., lung NF-κB suppression vs. systemic cortisol levels) to distinguish local vs. systemic effects .

Q. How can researchers investigate the impact of enzyme polymorphisms or cytokine-induced glucocorticoid resistance on this compound’s efficacy?

Advanced studies should:

- Screen for esterase polymorphisms in human populations using genomic databases and correlate findings with in vitro hydrolysis rates .

- Expose cell lines (e.g., alveolar macrophages) to pro-inflammatory cytokines (IL-2, TNF-α) and measure changes in glucocorticoid receptor (NR3C1) binding affinity or drug metabolism .

- Employ kinase inhibitors (e.g., MAPK inhibitors) in co-treatment assays to assess resistance reversal potential .

Q. What experimental strategies are recommended for analyzing the metabolic stability of this compound in human vs. rodent models?

- Conduct cross-species microsomal assays to compare esterase activity in lung vs. liver tissues .

- Use stable isotope labeling (e.g., deuterated propionate groups) to track metabolic pathways via LC-MS/MS .

- Perform crystallographic studies to analyze structural determinants of propionate group migration, which may explain species-specific activation differences .

Methodological Frameworks for Study Design

How can the PICOT framework be applied to structure a clinical research question on this compound?

Example PICOT formulation:

- P (Population): Adults with steroid-resistant asthma.

- I (Intervention): this compound (400 µg/day, inhaled).

- C (Comparison): Fluticasone propionate (500 µg/day).

- O (Outcome): Change in FEV₁ and sputum eosinophil count at 12 weeks.

- T (Time): 12-week randomized controlled trial. This framework ensures alignment between hypothesis, study design (double-blind RCT), and statistical analysis (mixed-effects models for longitudinal data) .

Q. What are best practices for reporting this compound’s experimental data to ensure reproducibility?

Follow journal guidelines such as the Beilstein Journal of Organic Chemistry:

- Synthesis protocols : Report yields, purity (HPLC/GC), and spectroscopic data (NMR, HRMS) for novel derivatives. For known compounds, cite literature methods .

- PK/PD data : Use metric units and specify statistical thresholds (e.g., p < 0.05 with ANOVA post hoc tests) .

- Supporting information : Deposit raw datasets (e.g., mass spectra, crystal structures) in public repositories with hyperlinks in the main text .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on this compound’s systemic exposure in different animal models?

- Meta-analysis : Pool data from multiple studies (e.g., rat, dog, primate PK trials) using random-effects models to identify species-specific trends .

- Sensitivity analysis : Test assumptions (e.g., esterase activity variability) via Monte Carlo simulations .

- Mechanistic modeling : Link systemic exposure to lung-selective activation efficiency using physiologically based PK (PBPK) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products